

# FF-10501-01: A Technical Overview of its Antineoplastic Activity

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## Compound of Interest

Compound Name: FF-10501

Cat. No.: B1191757

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## Introduction

**FF-10501-01** is an orally bioavailable, selective, and potent competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH).<sup>[1][2][3]</sup> IMPDH is a crucial rate-limiting enzyme in the de novo synthesis of guanine nucleotides.<sup>[1][4][5]</sup> By inhibiting IMPDH, **FF-10501-01** disrupts the synthesis of guanosine triphosphate (GTP), a fundamental building block for DNA and RNA synthesis. This disruption preferentially affects rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides, leading to the observed antineoplastic activity.<sup>[1]</sup> Preclinical and clinical studies have primarily focused on its potential in hematologic malignancies, particularly acute myeloid leukemia (AML).<sup>[2][6][7][8]</sup>

## Mechanism of Action

**FF-10501-01**'s primary mechanism of action is the competitive inhibition of IMPDH, which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This is a critical step in the de novo purine biosynthesis pathway. The resulting depletion of the intracellular guanine nucleotide pool leads to several downstream effects that contribute to its antineoplastic activity:

- **Inhibition of DNA and RNA Synthesis:** Reduced availability of GTP, a necessary precursor for nucleic acid synthesis, hampers DNA replication and RNA transcription, leading to cell cycle arrest and inhibition of proliferation.<sup>[1]</sup>

- **Induction of Apoptosis:** Depletion of guanine nucleotides can trigger programmed cell death (apoptosis) in cancer cells.[\[2\]](#)[\[6\]](#)[\[8\]](#) Studies have shown that **FF-10501-01** can induce both apoptotic and necrotic cell death, potentially through caspase-8 activation and endoplasmic reticulum stress.[\[6\]](#)
- **Modulation of Signaling Pathways:** Beyond direct effects on nucleic acid synthesis, IMPDH inhibition can impact various signaling pathways. Evidence suggests potential involvement of the p53 pathway and Toll-like receptor (TLR) signaling, which may contribute to the anti-leukemic effects.[\[4\]](#)[\[5\]](#)[\[9\]](#)

## Preclinical Antineoplastic Activity

The preclinical activity of **FF-10501-01** has been evaluated in various cancer cell lines, with a significant focus on AML, including models resistant to standard therapies like hypomethylating agents (HMAs).[\[2\]](#)[\[6\]](#)[\[8\]](#)

## In Vitro Efficacy in AML Cell Lines

**FF-10501-01** has demonstrated a potent, dose-dependent inhibitory effect on the proliferation of a wide range of AML cell lines.[\[2\]](#)[\[3\]](#)

Cell Line	Type	IC50 (μM)	Reference
MOLM13	AML	4.3 - 30	<a href="#">[2]</a> <a href="#">[3]</a>
SKM1	AML	>4.3	<a href="#">[3]</a>
HL-60	AML	>4.3	<a href="#">[3]</a>
U937	AML	>4.3	<a href="#">[3]</a>
HEL	AML	>4.3	<a href="#">[3]</a>
OCI-AML3	AML	>4.3	<a href="#">[3]</a>
KG1	AML	>4.3	<a href="#">[3]</a>
TF1	AML	>4.3	<a href="#">[3]</a>
MOLT-3	ALL	Not Specified	<a href="#">[6]</a>

Note: The IC50 values for many cell lines were reported as a range or above a certain threshold in the available literature.

## In Vivo Efficacy in Animal Models

In vivo studies using mouse models of MLL-rearranged AML have shown that **FF-10501-01** can significantly suppress leukemia development and prolong survival.<sup>[5][10]</sup> Notably, an alternate-day dosing schedule was effective in inhibiting leukemogenesis without causing significant immunosuppression.<sup>[4][5]</sup>

## Clinical Antineoplastic Activity

A Phase 1/2a clinical trial (NCT02193958) evaluated the safety and efficacy of **FF-10501-01** in patients with relapsed/refractory AML and myelodysplastic syndromes (MDS) or chronic myelomonocytic leukemia (CMML).<sup>[7]</sup>

Indication	Number of Evaluable Patients	Response	Duration of Response	Reference
AML	19	3 Partial Remissions (16%)	5, 7, and 31 months	<sup>[7]</sup>
MDS/CMML	20	2 Marrow Complete Remissions (10%)	One patient ongoing at 17 months	<sup>[7]</sup>

The study demonstrated clinical activity and target inhibition in a heavily pretreated patient population.<sup>[7]</sup> However, the Phase 2a portion was closed due to increased mucositis events, indicating a need for further optimization of the dosing schedule to manage toxicity.<sup>[7][10]</sup>

## Experimental Protocols

### In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **FF-10501-01** in AML cell lines.

Methodology:

- Cell Culture: AML cell lines (e.g., MOLM13, SKM1, HL60, U937, HEL, OCI-AML3, KG1, TF1) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.[\[3\]](#)
- Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of **FF-10501-01** for 72 hours.[\[3\]](#)
- Viability Assessment: Cell proliferation and viability are assessed using a trypan blue exclusion assay or other standard viability assays.[\[3\]](#)
- Data Analysis: The percentage of viable cells relative to an untreated control is plotted against the drug concentration, and the IC<sub>50</sub> value is calculated using non-linear regression analysis.

## Apoptosis Assay

Objective: To determine the effect of **FF-10501-01** on the induction of apoptosis.

Methodology:

- Cell Treatment: AML cells are treated with **FF-10501-01** at concentrations around the determined IC<sub>50</sub> for a specified period.
- Staining: Cells are harvested, washed, and stained with Annexin V (to detect early apoptotic cells) and a viability dye such as propidium iodide (PI) or 7-AAD (to distinguish late apoptotic and necrotic cells).
- Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.[\[3\]](#)

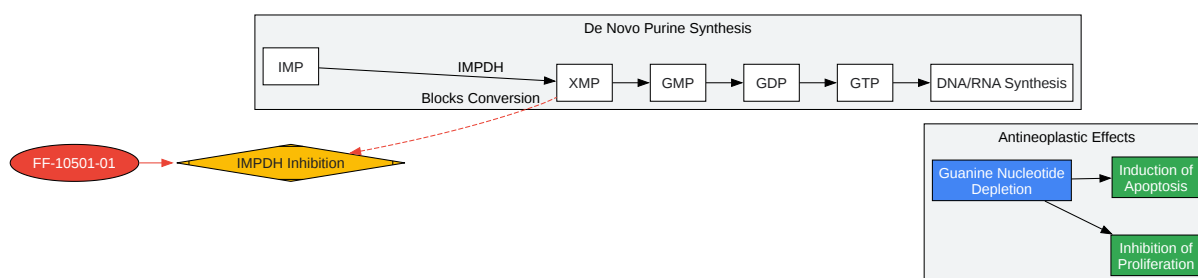
## High-Performance Liquid Chromatography (HPLC) for Guanine Nucleotide Levels

Objective: To measure the intracellular concentrations of guanine nucleotides following treatment with **FF-10501-01**.

Methodology:

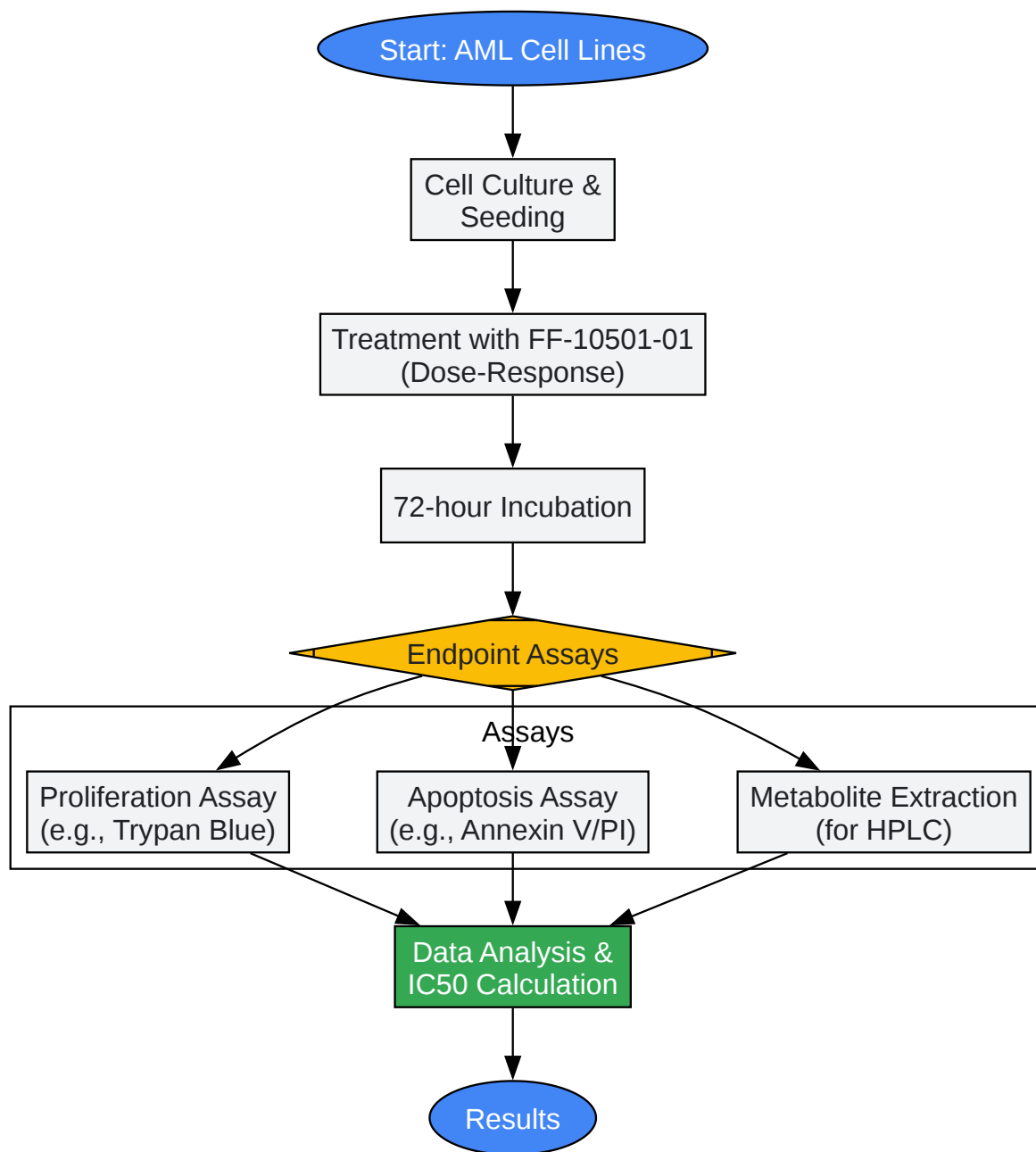
- Cell Lysis: AML cells treated with **FF-10501-01** and control cells are harvested and lysed to extract intracellular metabolites.
- Sample Preparation: The cell lysates are processed to remove proteins and other interfering substances.
- HPLC Analysis: The prepared samples are injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a UV detector. The concentrations of guanine nucleotides (e.g., GTP) are quantified by comparing the peak areas to those of known standards.<sup>[2][3][8]</sup>

## Visualizations



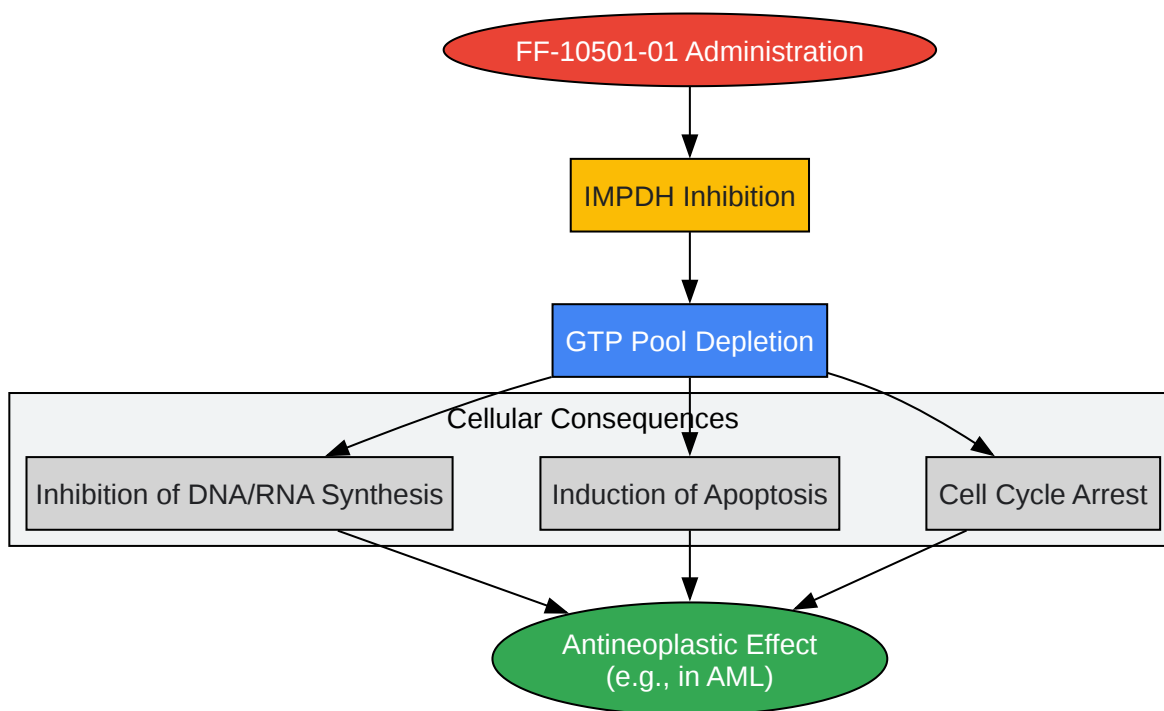
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Caption: Mechanism of action of **FF-10501-01**.



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Caption: In vitro experimental workflow for **FF-10501-01**.



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Caption: Logical flow of **FF-10501-01**'s antineoplastic effect.

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